6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine
Description
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a bromine atom at position 6 and a methoxy group at position 2. The bromine substituent enhances electrophilicity and may improve binding affinity in biological systems, while the methoxy group influences electronic effects and solubility.
Properties
IUPAC Name |
6-bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4O/c1-12-6-9-5-8-2-4(7)3-11(5)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSMIYJTGJQDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(C=NC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of microwave-assisted synthesis offers a scalable and efficient approach for industrial applications. This method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions, often in the presence of a base or under microwave irradiation .
Major Products Formed
The major products formed from these reactions include substituted triazolopyrimidines and fused heterocyclic compounds, which can exhibit various biological activities .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H5BrN4O
- Molecular Weight : Approximately 213.04 g/mol
The compound's reactivity is influenced by the presence of the bromine atom and nitrogen atoms in its triazole and pyrimidine rings. This allows for various substitution reactions, making it a versatile scaffold for further chemical modifications.
Biological Activities
Research indicates that derivatives of [1,2,4]triazolo[1,5-a]pyrimidines exhibit significant biological activities:
- Anticancer Properties : Compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways such as ERK and AKT. For example, studies demonstrate that certain derivatives can induce apoptosis in cancer cells, positioning them as potential anticancer agents.
- Antibacterial and Antiviral Activities : The structural features of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine suggest that it may possess antibacterial and antiviral properties. This is supported by findings that other triazolo-pyrimidine derivatives have demonstrated efficacy against a range of pathogens.
Medicinal Chemistry Applications
The primary applications of this compound are in:
- Drug Development : Its derivatives are being explored for their potential as anticancer agents due to their ability to inhibit tumor growth. Additionally, they may serve as templates for developing new antibiotics or antiviral drugs owing to their diverse biological activities .
- Targeting Multidrug Resistance : Research has highlighted the potential of triazolo[1,5-a]pyrimidine derivatives in overcoming multidrug resistance in cancer therapy. For instance, WS-898, a derivative of this class, has been identified as an effective inhibitor of P-glycoprotein (ABCB1), which is known to mediate drug resistance in cancer cells .
Synthesis and Derivative Exploration
Several synthetic routes have been developed for producing this compound. The ability to modify its structure through nucleophilic substitutions opens avenues for creating novel compounds with enhanced biological activities.
Comparison with Related Compounds
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Similar triazole-pyrimidine structure with a methyl group | Anticancer activity |
| 5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine | Phenyl substitution at position 5 | Potent LSD1 inhibitor |
| Indole derivatives of [1,2,4]triazolo[1,5-a]pyrimidines | Indole fused with triazolo-pyrimidine | Anticancer properties through ERK pathway inhibition |
The unique halogenation and methoxylation patterns of this compound may influence its biological activity compared to other derivatives.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it can inhibit enzymes such as PHD-1, JAK1, and JAK2, which play roles in various cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Data
| Property | 6-Bromo-2-methoxy derivative (Hypothetical) | 6-Bromo-2-methyl (CAS 1250444-41-7) | 7-Chloro-5-methyl (CAS 24415-66-5) |
|---|---|---|---|
| Molecular Formula | C6H5BrN4O | C6H5BrN4 | C6H5ClN4 |
| Molecular Weight | 229.04 g/mol | 213.03 g/mol | 168.58 g/mol |
| LogP (Predicted) | ~1.5 (moderate lipophilicity) | ~2.0 | ~1.8 |
| Solubility | Moderate in DMSO/water | Low in water | Low in water |
Key Insights :
- The methoxy group reduces LogP compared to methyl, improving aqueous solubility for drug delivery .
Biological Activity
6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a triazole ring fused to a pyrimidine ring, with significant substituents that may enhance its pharmacological properties. The following sections will discuss its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₅BrN₄O
- Molecular Weight : 229.04 g/mol
- CAS Number : 1548785-02-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Notably, it acts as an inverse agonist for RORγt (retinoic acid receptor-related orphan receptor gamma t), which plays a crucial role in the regulation of immune responses. The compound's unique substitution pattern enhances its reactivity and potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's antiproliferative effects against several cancer cell lines:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), MCF-7 (breast cancer).
- Key Findings :
- The compound exhibited potent antiproliferative activity with IC₅₀ values indicating effectiveness in inhibiting cell growth.
- Mechanistic studies revealed that it induces apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways by elevating reactive oxygen species (ROS) levels and modulating apoptosis-related proteins such as Bax and Bcl-2 .
| Cell Line | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 0.96 | Induces G0/G1 phase arrest and apoptosis |
| HCT-116 | 9.58 | Inhibits ERK signaling pathway |
| MCF-7 | 13.1 | Induces cell cycle arrest |
Anti-inflammatory Activity
In addition to its anticancer properties, derivatives of the triazolo[1,5-A]pyrimidine class have demonstrated significant anti-inflammatory effects. Some studies have shown that certain derivatives can inhibit COX-2 activity effectively, making them potential candidates for treating inflammatory conditions .
Case Studies
A notable study focused on the synthesis and evaluation of various derivatives of triazolo[1,5-A]pyrimidines. Among these derivatives, one compound (H12) showed exceptional antiproliferative activity against multiple cancer cell lines and was more potent than standard chemotherapeutic agents like 5-Fluorouracil (5-Fu). The study concluded that these compounds could serve as valuable templates for developing new anticancer agents .
Q & A
Basic: What are the common synthetic routes for 6-Bromo-2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine?
The compound is typically synthesized via condensation reactions using 5-amino-1,2,4-triazole as a key precursor. A multi-component approach involving aldehydes and bifunctional synthons (e.g., ethyl 3-oxo hexanoate) under catalytic conditions (e.g., DMF) is efficient, yielding triazolopyrimidine derivatives in high purity . Bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents. Post-synthetic methoxylation at the 2-position often employs nucleophilic substitution with methoxide ions under reflux conditions.
Advanced: How can reaction conditions be optimized for regioselective bromination in triazolopyrimidine derivatives?
Regioselectivity in bromination is influenced by electronic and steric factors. For 6-bromo derivatives, using NBS in dimethylformamide (DMF) at 0–5°C minimizes side reactions. Monitoring via TLC or UPLC-MS ensures precise control. In cases of competing substitution, protecting groups (e.g., tert-butoxycarbonyl) on the triazole ring can direct bromination to the pyrimidine moiety. Post-reaction characterization with / NMR and HRMS is critical to confirm regiochemistry .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : Distinct aromatic proton signals (δ 7.8–8.9 ppm for triazole and pyrimidine protons) and methoxy group singlet (δ ~3.8 ppm).
- NMR : Peaks at δ 160–165 ppm confirm the triazole-pyrimidine fused system.
- HRMS : Molecular ion [M+H] at m/z 255.0 (CHBrNO) with isotopic patterns matching bromine.
- FT-IR : Stretching vibrations for C-Br (~550 cm) and C-O-C (methoxy, ~1250 cm) .
Advanced: How can researchers resolve contradictory pharmacological data for triazolopyrimidine derivatives?
Discrepancies in biological activity (e.g., antibacterial vs. antitumor efficacy) often stem from substituent effects. For example, methoxy groups enhance solubility but may reduce membrane permeability. Systematic SAR studies using isosteric replacements (e.g., replacing methoxy with methylthio) and in vitro assays (e.g., MIC for antibacterial activity, MTT for cytotoxicity) clarify structure-activity relationships. Cross-validating results with orthogonal assays (e.g., flow cytometry for apoptosis) minimizes false positives .
Basic: What are standard protocols for evaluating the compound’s biological activity?
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive pathogens (e.g., Enterococcus faecium) with MIC values reported in µg/mL .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure.
- Antioxidant : DPPH radical scavenging assay, comparing % inhibition to ascorbic acid controls .
Advanced: How does the bromine substituent influence reactivity in cross-coupling reactions?
The 6-bromo group acts as a leaving site in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Using Pd(PPh)/KCO in THF/HO (3:1) at 80°C, aryl boronic acids substitute bromine with >80% yield. Competing side reactions (e.g., debromination) are mitigated by rigorous degassing and anhydrous conditions. Post-reaction purity is confirmed via UPLC-MS .
Basic: What safety protocols are recommended for handling this compound?
- Storage : Under argon at –20°C in amber vials to prevent photodegradation.
- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical neutralization.
- PPE : Nitrile gloves, lab coat, and fume hood use are mandatory due to potential irritant properties .
Advanced: What computational methods aid in predicting the compound’s binding affinity?
Molecular docking (AutoDock Vina) with target proteins (e.g., A2A adenosine receptor) using PDB structures (e.g., 4EIY) provides binding mode insights. DFT calculations (B3LYP/6-31G*) optimize geometry and HOMO-LUMO gaps, correlating electronic properties with bioactivity. MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes .
Basic: How is the compound’s purity validated before biological testing?
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95:5 to 50:50), UV detection at 254 nm. Purity >95% is required.
- Elemental Analysis : C, H, N content within ±0.4% of theoretical values.
- Melting Point : Sharp range (e.g., 184–186°C) confirms crystallinity .
Advanced: What strategies address low solubility in pharmacological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
